6-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
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Description
6-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H23ClN6O3S and its molecular weight is 474.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- This compound is involved in the synthesis of bioactive sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These derivatives have been screened for in vitro antimicrobial activity against various bacteria and for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Reaction Studies
- Studies on the reactions of related compounds have been conducted, examining the formation of products like dioxin ring-opened pyridazines and ring-cyclized pyridazines. These reactions are significant in understanding the chemical behavior of such compounds (Oishi, Sugiyama, Iwamoto, & Kato, 2004).
Crystal Structure Analysis
- Research on the crystal structure and Hirshfeld surface analysis of related compounds has been conducted. Understanding these structures is critical for applications in medicinal chemistry and material science (Ullah & Stoeckli-Evans, 2021).
Development of Sulfonamide Derivatives
- Sulfonamide derivatives of heterocyclic compounds are targets for new substances with specific biological activities. They are used as inhibitors of human carbonic anhydrases, important in biochemical processes. The synthesis and characterization of new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines have been studied for their potential applications (Komshina et al., 2020).
properties
IUPAC Name |
6-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3S/c1-15-4-3-5-19(23-15)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)32(29,30)16-6-7-18(31-2)17(22)14-16/h3-9,14H,10-13H2,1-2H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLBHVMFHMSFMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine |
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